molecular formula C17H18N2 B399932 3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine

3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine

Cat. No.: B399932
M. Wt: 250.34g/mol
InChI Key: LAICBPBGQJRLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine is a complex organic compound with a unique structure that combines the isoquinoline and phenylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine typically involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper iodide, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds .

Scientific Research Applications

3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
  • 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione
  • 2-[(Dimethylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone

Uniqueness

3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine stands out due to its unique combination of the isoquinoline and phenylamine moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34g/mol

IUPAC Name

3,3-dimethyl-N-phenyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C17H18N2/c1-17(2)12-13-8-6-7-11-15(13)16(19-17)18-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,18,19)

InChI Key

LAICBPBGQJRLLM-UHFFFAOYSA-N

SMILES

CC1(CC2=CC=CC=C2C(=N1)NC3=CC=CC=C3)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.